Dodecyl 4-chloro-3-nitrobenzoate
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Overview
Description
Dodecyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C19H28ClNO4 and a molecular weight of 369.892 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl ester group, and the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and dodecanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Reduction: The major product is dodecyl 4-chloro-3-aminobenzoate.
Ester Hydrolysis: The products are 4-chloro-3-nitrobenzoic acid and dodecanol.
Scientific Research Applications
Dodecyl 4-chloro-3-nitrobenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of dodecyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ester group allows the compound to interact with lipid membranes, potentially affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
Dodecyl 4-chlorobenzoate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
Dodecyl 3-nitrobenzoate: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.
4-Chloro-3-nitrobenzoic acid: Lacks the dodecyl ester group, which may influence its solubility and membrane interactions.
Uniqueness
Dodecyl 4-chloro-3-nitrobenzoate is unique due to the presence of both the chlorine and nitro substituents on the benzene ring, as well as the dodecyl ester group.
Properties
IUPAC Name |
dodecyl 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWRFBNNJDURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408292 |
Source
|
Record name | Dodecyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124809-77-4 |
Source
|
Record name | Dodecyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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